ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate

Description

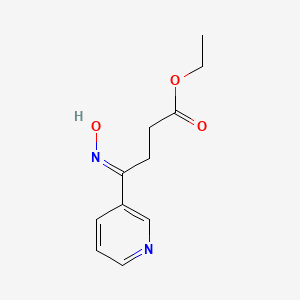

Ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate is a structurally complex ester characterized by a pyridine ring, a hydroxyimino (oxime) group, and a butanoate backbone. The (4E) configuration indicates the trans geometry of the hydroxyimino group relative to the pyridin-3-yl substituent. Oximes, such as the hydroxyimino group here, are known for their roles as intermediates in drug design (e.g., prodrug activation) and their ability to participate in coordination chemistry . The pyridine moiety may enhance bioavailability due to its aromatic nitrogen, which can engage in hydrogen bonding or π-π interactions in biological systems.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3/b13-10+ |

InChI Key |

GKSBRLHWUSPCQF-JLHYYAGUSA-N |

Isomeric SMILES |

CCOC(=O)CC/C(=N\O)/C1=CN=CC=C1 |

Canonical SMILES |

CCOC(=O)CCC(=NO)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted esters or amides

Scientific Research Applications

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural Differences :

- Core Heterocycle : The target compound features a pyridine ring, whereas piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) contain a saturated six-membered piperidine ring with four methyl substituents .

- Substituents: Piperidine derivatives lack the hydroxyimino group but share ester functionality.

Functional Implications :

- Basicity : Piperidine (pKa ~11) is more basic than pyridine (pKa ~5), which may influence solubility and protonation states under physiological conditions.

- Stability : The saturated piperidine ring is less prone to oxidation than the aromatic pyridine ring, which may affect metabolic degradation pathways.

Ethyl 4-((4-Methoxyphenyl)Amino)-2-Methylene-4-(Pyridin-3-Yl)Butanoate

Structural Differences :

- Substituents: The methoxyphenylamino group replaces the hydroxyimino group in the target compound, and a methylene group is present at position 2 .

- Reactivity: The amino group is nucleophilic, while the hydroxyimino group can act as a weak acid (pKa ~10–12) and participate in tautomerism or metal chelation.

Functional Implications :

- Biological Interactions: The methoxyphenyl group may enhance binding to aromatic receptors (e.g., serotonin receptors), whereas the hydroxyimino group could facilitate interactions with metal ions or redox-active enzymes.

- Synthetic Pathways : Both compounds likely derive from similar Michael addition or condensation reactions, but the target compound’s oxime group may require hydroxylamine as a reagent .

Butanoate Esters with Variable Alkyl Chains

The target compound’s butanoate chain (C4) contrasts with shorter (e.g., acetate, C2) or longer (e.g., nonanoate, C9) chains in piperidine derivatives. Chain length directly impacts:

- Lipophilicity : Longer chains increase logP values, favoring lipid solubility.

- Metabolic Stability : Shorter esters are more prone to hydrolysis by esterases.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility: The hydroxyimino group in the target compound offers a handle for further derivatization, such as forming metal complexes or undergoing Beckmann rearrangements to generate amides .

- Toxicity Considerations : Piperidine derivatives with methyl groups may exhibit higher persistence in biological systems due to increased steric protection against enzymatic degradation .

Biological Activity

Ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, cytotoxic, and possibly neuroactive effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be characterized by its unique functional groups, which include a hydroxylamine moiety and a pyridine ring. The presence of these groups is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:

- Minimum Inhibitory Concentration (MIC) values as low as 0.073 mg/ml against various bacterial strains such as E. coli and S. aureus .

- Compounds with structural similarities demonstrated effective anthelmintic activity against P. posthuma and A. galli, outperforming standard treatments like albendazole .

Cytotoxicity

Cytotoxicity studies suggest that certain derivatives possess notable cytotoxic effects, with lethal concentrations (LC50) ranging widely depending on the specific compound tested. For example, some compounds exhibited LC50 values from 280 to 765 μg/ml, indicating varying degrees of toxicity .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of pyridine derivatives found that modifications in the structure led to enhanced activity against multi-drug resistant strains. The research highlighted the importance of the hydroxylamine group in increasing binding affinity to bacterial targets .

Study 2: Cytotoxic Assessment

In another investigation, derivatives similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain structural modifications significantly improved cytotoxicity, suggesting a potential pathway for developing anti-cancer agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.